molecular formula C11H8ClNO3 B1594731 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione CAS No. 35750-02-8

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione

Cat. No.: B1594731
CAS No.: 35750-02-8
M. Wt: 237.64 g/mol
InChI Key: GUEXBHONHJVHTM-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus and a carbonyl group at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Another method involves the reaction of substituted tetraynes and imidazole derivatives via a hexadehydro-Diels–Alder domino reaction, forming three new C–C bonds and two new C-aryl–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve solventless reactions and green chemistry approaches to minimize environmental impact. For example, the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to accelerate and streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodo-propyl)isoindoline-1,3-dione
  • 2-(4-Chloro-butyl)isoindoline-1,3-dione
  • 2-(3-Diazenyl-2-oxo-propyl)isoindoline-1,3-dione
  • 2-(2,3-Dichloro-2-propenyl)-1H-isoindole-1,3-dione

Uniqueness

2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-chloro-2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXBHONHJVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279215
Record name 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35750-02-8
Record name 35750-02-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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